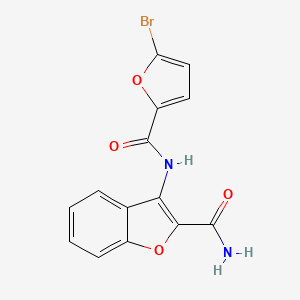

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The inclusion of the furan nucleus in the structure enhances its therapeutic efficacy, making it a compound of interest in medicinal chemistry .

Méthodes De Préparation

The synthesis of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce the aryl substituent at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired product

Analyse Des Réactions Chimiques

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for arylation, silver acetate, and sodium acetate for transamidation . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Mécanisme D'action

The mechanism of action of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its antimicrobial activity suggests it may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparaison Avec Des Composés Similaires

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Methoxsalen: Used against psoriasis and eczema.

Amiodarone and Dronedarone: Antiarrhythmic medications.

Vilazodone: An antidepressant.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Activité Biologique

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzofuran derivatives with brominated furan carboxylic acids. The detailed synthetic pathway can be summarized as follows:

- Starting Materials : Benzofuran and 5-bromofuran-2-carboxylic acid.

- Reagents : Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

- Reaction Conditions : The reaction is usually conducted in a solvent like DMF (Dimethylformamide) under reflux conditions.

- Purification : The product is purified using column chromatography.

This synthetic approach has been documented in various studies focusing on the development of benzofuran derivatives for biological applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Caspase activation, Bcl-2 modulation |

| A549 (lung) | 15.0 | Induction of apoptosis |

| HeLa (cervical) | 10.0 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have indicated that this compound may offer neuroprotective benefits, particularly in models of neurodegeneration. It appears to mitigate oxidative stress and reduce neuronal apoptosis, indicating its potential for treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a study published by ResearchGate, researchers evaluated the anticancer efficacy of various benzofuran derivatives, including this compound. The compound was found to significantly inhibit tumor growth in xenograft models, showcasing its potential as a lead compound for further development in oncology .

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of this compound in animal models of arthritis. The results indicated a marked reduction in joint swelling and pain scores compared to controls, supporting its use as a potential therapeutic agent for inflammatory conditions .

Propriétés

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O4/c15-10-6-5-9(20-10)14(19)17-11-7-3-1-2-4-8(7)21-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBKRLNFWZGDFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.